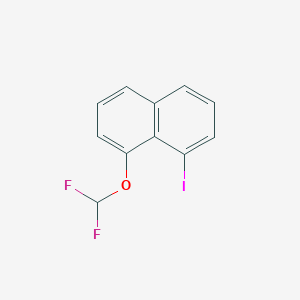
1-(Difluoromethoxy)-8-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-8-iodonaphthalene is an organic compound characterized by the presence of both difluoromethoxy and iodine substituents on a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-8-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method involves the reaction of 8-iodonaphthalene with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Recycling of reagents and solvents is also a key consideration in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-8-iodonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols or hydrocarbons derived from the reduction of the difluoromethoxy group.
Scientific Research Applications
1-(Difluoromethoxy)-8-iodonaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: It is used in the study of biological systems where fluorinated compounds are of interest due to their unique properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, where fluorinated compounds provide desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-8-iodonaphthalene exerts its effects depends on its specific application. In general, the difluoromethoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and interactions with other molecules. The iodine atom can serve as a site for further functionalization, allowing the compound to participate in a variety of chemical reactions. Molecular targets and pathways involved in its action are typically studied in the context of its specific applications, such as drug development or materials science.
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-iodobenzene: Similar in structure but with the iodine and difluoromethoxy groups on a benzene ring instead of a naphthalene ring.
1-(Difluoromethoxy)-3-nitrobenzene: Contains a nitro group instead of an iodine atom, leading to different reactivity and applications.
Difluoromethoxylated Ketones: These compounds have a difluoromethoxy group attached to a ketone, offering different chemical properties and applications.
Uniqueness: 1-(Difluoromethoxy)-8-iodonaphthalene is unique due to the combination of the difluoromethoxy group and the iodine atom on a naphthalene ring. This combination provides a distinct set of chemical properties, making it a valuable compound for various applications in research and industry. The presence of the difluoromethoxy group can enhance the stability and biological activity of the compound, while the iodine atom allows for further functionalization and derivatization.
Properties
Molecular Formula |
C11H7F2IO |
|---|---|
Molecular Weight |
320.07 g/mol |
IUPAC Name |
1-(difluoromethoxy)-8-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-9-6-2-4-7-3-1-5-8(14)10(7)9/h1-6,11H |
InChI Key |
CQCPBNQUMILDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


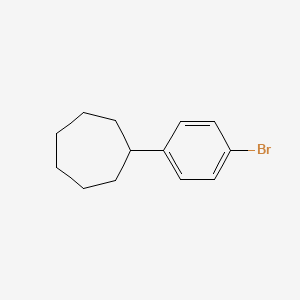
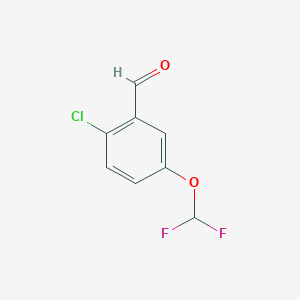
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
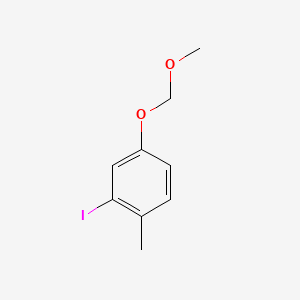
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
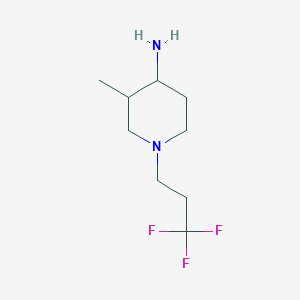
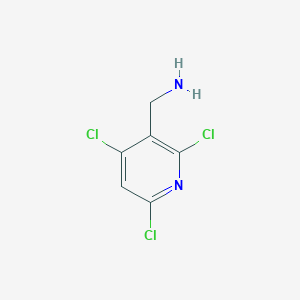
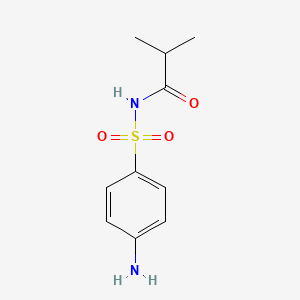
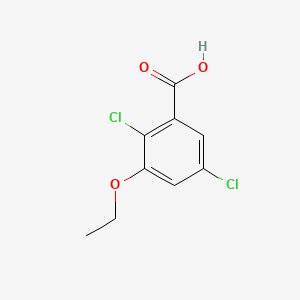
![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)
![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
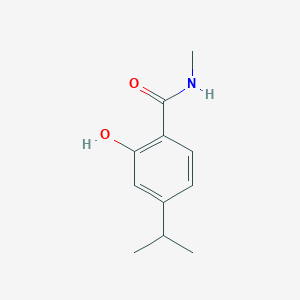
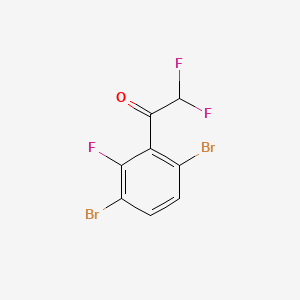
![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)
